2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide
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Overview
Description
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyrimidine ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. For instance, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fimasartan: A non-peptide angiotensin II receptor antagonist used for treating hypertension and heart failure.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Uniqueness
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds
Properties
Molecular Formula |
C26H31N3OS |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C26H31N3OS/c1-5-6-12-24-27-19(2)23(17-25(31)28(3)4)26(30)29(24)18-20-13-15-22(16-14-20)21-10-8-7-9-11-21/h7-11,13-16H,5-6,12,17-18H2,1-4H3 |
InChI Key |
OQNHGAUWNJCLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3)CC(=S)N(C)C)C |
Origin of Product |
United States |
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